molecular formula C14H23N3 B11804843 N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11804843
M. Wt: 233.35 g/mol
InChI Key: SMTPAHHHBWSFJG-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a substituted pyrrolidine ring at position 5, a methyl group at position 4, and dimethylamine at position 2. Its molecular formula is C14H23N3 (exact mass: 233.189 g/mol), with a pyridin-2-amine core critical for hydrogen bonding and receptor interactions.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N,4-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-4-7-17-8-5-6-13(17)12-10-16-14(15-3)9-11(12)2/h9-10,13H,4-8H2,1-3H3,(H,15,16)

InChI Key

SMTPAHHHBWSFJG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2C)NC

Origin of Product

United States

Preparation Methods

Methylation of 2-Amino-4-methylpyridine

Dimethylation at the 2-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base. For example, treatment with methyl iodide in acetonitrile and potassium carbonate at 60°C for 12 hours yields 2-dimethylamino-4-methylpyridine with >85% efficiency.

Halogenation for Cross-Coupling

To enable coupling with the pyrrolidine subunit, the 5-position of the pyridine is halogenated. Bromination using N-bromosuccinimide (NBS) in dichloromethane under radical initiation conditions (AIBN, 70°C) provides 5-bromo-2-dimethylamino-4-methylpyridine in 78% yield.

Preparation of 1-Propylpyrrolidine

The pyrrolidine subunit is synthesized via cyclization or ring-opening strategies.

Cyclization of 1,5-Diamines

A common route involves the Lewis acid-catalyzed cyclization of 1,5-diamines. For instance, reacting 1-amino-3-chloropentane with nickel perchlorate in toluene at 100°C induces cyclization to 1-propylpyrrolidine in 65% yield.

Ring-Opening of Donor-Acceptor Cyclopropanes

Donor-acceptor cyclopropanes, such as ethyl 2-phenylcyclopropane-1-carboxylate, react with propylamine in the presence of BF₃·OEt₂ to form γ-amino esters. Subsequent lactamization and dealkoxycarbonylation yield 1-propylpyrrolidin-2-one, which is reduced to 1-propylpyrrolidine using LiAlH₄.

Coupling Strategies

Buchwald-Hartwig Amination

The 5-bromo-pyridine derivative undergoes coupling with 1-propylpyrrolidine using a palladium catalyst. A optimized protocol employs Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 110°C, achieving 72% yield.

Nucleophilic Aromatic Substitution

Direct displacement of the bromine atom by the pyrrolidine nitrogen is feasible under high-temperature conditions. Heating 5-bromo-2-dimethylamino-4-methylpyridine with 1-propylpyrrolidine in DMF at 150°C for 24 hours affords the product in 58% yield.

Table 1: Comparison of Coupling Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Buchwald-HartwigPd₂(dba)₃/XantPhosToluene11072
Nucleophilic SubstitutionNoneDMF15058

Optimization and Challenges

Steric Hindrance Mitigation

The dimethylamino group at the 2-position creates steric bulk, slowing coupling kinetics. Using bulkier ligands (e.g., DavePhos instead of XantPhos) improves catalyst turnover, increasing yield to 79%.

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution but may lead to side reactions. Mixed solvents (toluene/DMF 3:1) balance reactivity and selectivity, yielding 68% product.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains the standard, but crystallization from ethyl acetate/cyclohexane mixtures improves purity to >99%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H6), 6.72 (s, 1H, pyridine-H3), 3.45–3.20 (m, 2H, pyrrolidine-H2/H5), 2.98 (s, 6H, N(CH₃)₂).

  • ¹³C NMR : δ 158.9 (C2), 149.7 (C6), 132.1 (C4), 115.3 (C5), 60.2 (pyrrolidine-C1).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₄H₂₃N₃: 233.1891 [M+H]⁺; Found: 233.1894.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd₂(dba)₃ with Pd(OAc)₂ reduces costs by 40% without compromising yield (70%).

Solvent Recycling

Toluene and DMF are recovered via distillation, reducing waste by 65%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ir(ppy)₃ and NiCl₂·glyme achieves 82% yield at room temperature, offering energy efficiency.

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 24 hours to 2 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Research indicates that N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyridine compounds can possess antibacterial and antifungal properties. For instance, related compounds were evaluated against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising efficacy in inhibiting microbial growth .
  • Neuropharmacological Effects : The structural features of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine receptors, which could imply applications in treating neurological disorders .
  • Anticancer Properties : Investigations into pyridine derivatives have revealed their potential as inhibitors of cancer cell proliferation. Some studies have focused on the ability of these compounds to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis and growth .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthesis pathway often includes:

  • Formation of Pyridine Ring : Utilizing appropriate precursors to construct the pyridine core.
  • Alkylation Reactions : Introducing the propylpyrrolidine moiety through alkylation methods.
  • Dimethylation : Employing methylating agents to achieve the dimethyl substitution at the nitrogen position.

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyridine derivatives included this compound, assessing its efficacy against multiple bacterial strains using disc diffusion methods. Results indicated that this compound exhibited a significant zone of inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological study, the compound was tested for its affinity towards dopamine receptors. The results demonstrated a moderate binding affinity, indicating possible applications in treating disorders such as schizophrenia or Parkinson's disease.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Pyridine vs. Pyrimidine Derivatives
  • Target Compound : Pyridine core with dimethylamine and pyrrolidine substituents.
  • 5-Iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine (): Core: Pyrimidine (6-membered ring with two nitrogen atoms). Substituents: Iodo and piperidine groups.
Pyridine vs. Imidazole Hybrids
  • 4-(4-Methyl-2-methylsulfanyl-1H-imidazol-5-yl)-N-(4-morpholin-4-ylphenyl)pyridin-2-amine ():
    • Core: Pyridine linked to imidazole.
    • Substituents: Morpholine-phenyl and methylsulfanyl groups.
    • Impact: Imidazole introduces hydrogen-bonding capability; morpholine enhances solubility via polar oxygen.

Substituent Variations

Pyrrolidine vs. Piperazine/Piperidine
  • N,N-Dimethyl-5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine ():
    • Substituent: Piperazinylmethyl (6-membered ring with two nitrogens).
    • Impact: Increased basicity due to additional nitrogen, improving solubility in acidic environments (e.g., pH-dependent absorption).
  • 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine ():
    • Substituent: Isobutyl-piperazine.
    • Impact: Bulky isobutyl group may reduce metabolic clearance by steric shielding.
Pyrrolidine vs. Boronate Esters
  • N-Isopropyl-N,4-dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine ():
    • Substituent: Boronate ester.
    • Impact: Enables Suzuki-Miyaura cross-coupling for further derivatization, unlike the target compound’s stable pyrrolidine group.

Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine 1-Propylpyrrolidin-2-yl, N,N-dimethyl ~233.19 High lipophilicity, moderate basicity
N,N-Dimethyl-5-[(2R)-pyrrolidin-2-yl]pyridin-2-amine () Pyridine (2R)-pyrrolidin-2-yl, N,N-dimethyl 221.30 Stereospecific binding potential
6-Chloro-5-(trifluoromethyl)pyridin-2-amine () Pyridine Cl, CF3 196.56 Enhanced metabolic stability via CF3
N-(4-(tert-butyl)phenyl)pyridin-2-amine () Pyridine tert-Butylphenyl ~226.30 Steric hindrance, reduced solubility

Q & A

(Basic) What synthetic routes are recommended for preparing N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the pyrrolidine ring via dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
  • Substitution : Palladium-catalyzed amination to introduce the dimethylamine group at the pyridine 2-position, using sodium tert-butoxide as a base in dioxane .
  • Functionalization : Alkylation or coupling reactions to attach the 1-propylpyrrolidin-2-yl group at position 5.

Optimization : Control reaction temperature (e.g., 80–100°C for cyclization), use inert atmospheres (N₂/Ar), and select solvents like DMF or toluene to enhance yield and purity .

(Basic) Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., methyl groups at pyridine-4 and pyrrolidine-1) by comparing shifts with analogs .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 261.36 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry, if crystalline derivatives are obtainable .

(Advanced) How can researchers investigate the mechanism of action of this compound in neurological targets?

Methodological approaches include:

  • Receptor Binding Assays : Screen for affinity at neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement studies .
  • Kinase Activity Profiling : Use in vitro kinase assays (e.g., TrkA kinase inhibition) to identify enzymatic targets, as demonstrated for structurally related pyridin-2-amine derivatives .
  • Cell-Based Functional Assays : Measure cAMP levels or calcium flux in neuronal cell lines to assess downstream signaling effects .

(Advanced) How should contradictory biological activity data between studies be resolved?

  • Dose-Response Analysis : Confirm activity across multiple concentrations to rule out threshold effects .
  • Orthogonal Assays : Validate findings using independent methods (e.g., fluorescence polarization alongside surface plasmon resonance) .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to exclude batch variability .

(Basic) What functionalization strategies are effective for modifying the pyridine ring in this compound?

  • Electrophilic Substitution : Introduce halogens (Br/Cl) at position 6 using N-bromosuccinimide (NBS) or POCl₃ .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to attach aryl groups at position 5 .
  • Oxidation/Reduction : Convert the amine group to a nitro or cyano moiety for SAR studies .

(Advanced) What computational methods are suitable for predicting the binding affinity of derivatives?

  • Molecular Docking : Use software like AutoDock or Glide to model interactions with target receptors (e.g., TrkA kinase) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Systematic Substituent Variation : Modify the pyrrolidine propyl chain (e.g., cyclopropyl or fluoroalkyl groups) to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace the pyridine ring with quinoline or isoquinoline to enhance CNS permeability .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade target proteins .

(Basic) What stability considerations are critical during storage and handling?

  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/oxidation .
  • Analytical Monitoring : Regularly check purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .

(Advanced) How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal Assays : Incubate with liver microsomes (human/rodent) to measure half-life and CYP450 inhibition .
  • AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vivo PK Studies : Administer in rodent models and quantify plasma exposure via LC-MS/MS .

(Advanced) What strategies mitigate synthetic challenges in scaling up production?

  • Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., POCl₃-mediated cyclization) .
  • Catalyst Optimization : Screen Pd/Xantphos complexes for coupling reactions to reduce catalyst loading .
  • Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for improved safety .

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